[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate is a complex organic compound characterized by multiple acetyloxy groups, a bromine atom, and a multi-ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of the core oxane structure, followed by the introduction of acetyloxy groups through acetylation reactions. Bromination is then carried out using bromine or a brominating agent under controlled conditions. The final steps involve the protection and deprotection of functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as azides or amines.
Scientific Research Applications
Chemistry
In chemistry, [(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of acetyloxy and bromine groups on biological systems. It can serve as a model compound for investigating enzyme interactions, cellular uptake, and metabolic pathways.
Medicine
In medicinal chemistry, this compound may have potential as a drug candidate or a lead compound for the development of new pharmaceuticals. Its structure could be modified to enhance its therapeutic properties or reduce side effects.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy groups may participate in hydrogen bonding or other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity. The specific pathways involved depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[(2R,4S)-4,5-bis(acetyloxy)-6-chloro-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate: Similar structure but with a chlorine atom instead of bromine.
[(2R,4S)-4,5-bis(acetyloxy)-6-fluoro-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of multiple acetyloxy groups and the bromine atom provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C26H35BrO17 |
---|---|
Molecular Weight |
699.4 g/mol |
IUPAC Name |
[(3R,5R,6S)-3,4,5-triacetyloxy-6-[(2R,4S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18?,19-,20?,21+,22?,23?,24-,25?,26+/m1/s1 |
InChI Key |
NLFHLQWXGDPOME-GLMDSCOTSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H](C(C(O1)Br)OC(=O)C)OC(=O)C)O[C@H]2[C@@H](C([C@@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.